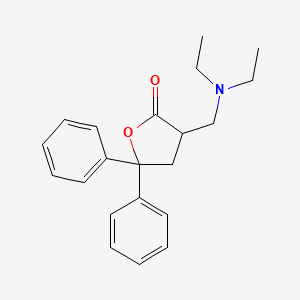

1-(1-Naphthyloxy)-3-(bis(2-chloroethyl)amino)-2-propanol

Overview

Description

Synthesis Analysis

The synthesis of 1-(1-Naphthyloxy)-3-(bis(2-chloroethyl)amino)-2-propanol and its related compounds often involves the reaction of 1-naphthol with epichlorohydrin, followed by further modifications. For example, the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers, highlights the complexity and precision required in synthesizing such compounds. These processes have been optimized to achieve highly optically pure forms through stereoselective hydrolysis, demonstrating the intricate methodologies involved in their production (Kapoor et al., 2003).

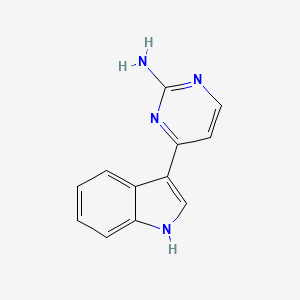

Molecular Structure Analysis

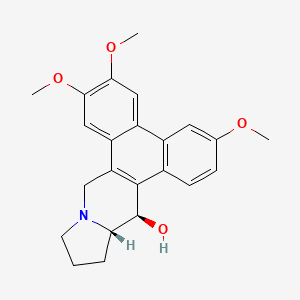

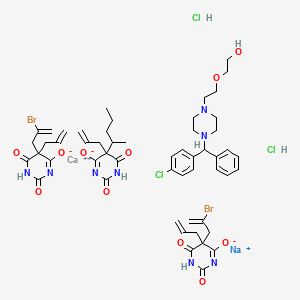

The molecular structure of compounds related to 1-(1-Naphthyloxy)-3-(bis(2-chloroethyl)amino)-2-propanol showcases significant diversity. Crystallographic and spectroscopic elucidation provides insights into their complex structures. For instance, studies have revealed the presence of crystallographically independent molecules with configurations conducive to inter- and intramolecular hydrogen bonding, demonstrating the compounds' structural complexity and the potential for π–π interactions (Abdel-Jalil et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-(1-Naphthyloxy)-3-(bis(2-chloroethyl)amino)-2-propanol derivatives are diverse. For instance, oxidative coupling reactions have been promoted by certain dications derived from naphthalene compounds, showcasing the reactivity and versatility of these molecules in synthesizing complex structures such as benzidines, which find applications in various domains (Saitoh et al., 2004).

Physical Properties Analysis

The physical properties of compounds related to 1-(1-Naphthyloxy)-3-(bis(2-chloroethyl)amino)-2-propanol, such as solubility, film formation ability, and thermal stability, are significant for their application in materials science. For example, fluorinated polyimides derived from similar naphthalene compounds have been noted for their solubility in organic solvents, ability to form transparent and flexible films, and excellent thermal stability, highlighting the material properties that can be influenced by the compound's structure (Chung & Hsiao, 2008).

Scientific Research Applications

Antitumor Potential

1-(1-Naphthyloxy)-3-(bis(2-chloroethyl)amino)-2-propanol has been explored for its potential use as an antitumor agent. Feyns et al. (1980) synthesized a nitrogen mustard analog of propranolol, which is this compound, aiming to develop a lung-specific antitumor agent. This research highlighted the compound's ability to concentrate in lung tissue, making it a promising candidate for targeted cancer therapy. Its activity against P-388 leukemia was noted, although it did not show effectiveness against other tumor types like B16 or Lewis lung carcinoma (Feyns et al., 1980).

Synthesis and Catalysis

The compound plays a crucial role in the synthesis of other chemicals, particularly in the production of beta-blockers like propranolol. Jovanovic et al. (2006) developed improved procedures for synthesizing 1-(1-naphthyloxy)-2,3-epoxypropane, a critical intermediate in producing propranolol. Their work utilized catalysis to achieve high yields and selectivity, emphasizing the compound's role in efficient pharmaceutical synthesis (Jovanovic et al., 2006).

Kinetic Studies and Enantiomeric Resolution

Kapoor et al. (2003) focused on the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic blockers. Their research involved producing highly optically pure forms of the compound, which is crucial for the effectiveness of the resultant beta-blockers. This study underlines the compound's significance in producing medically important drugs like propranolol and nadoxolol (Kapoor et al., 2003).

Pharmaceutical Applications

The compound's derivatives have been synthesized and evaluated for various pharmaceutical applications. Walker and Nelson (1978) detailed the synthesis of deuterated derivatives of propranolol, highlighting the compound's role in developing radio-labeled pharmaceuticals for research and diagnostic purposes (Walker & Nelson, 1978).

properties

IUPAC Name |

1-[bis(2-chloroethyl)amino]-3-naphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO2/c18-8-10-20(11-9-19)12-15(21)13-22-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,21H,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWCLWXLBSIIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN(CCCl)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994435 | |

| Record name | 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Naphthyloxy)-3-(bis(2-chloroethyl)amino)-2-propanol | |

CAS RN |

73631-12-6 | |

| Record name | Propranolol mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073631126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-[[(2-methyl-3-nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223028.png)